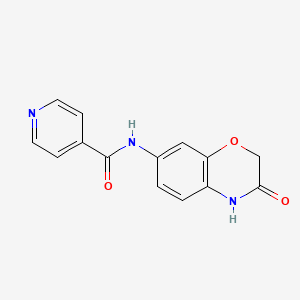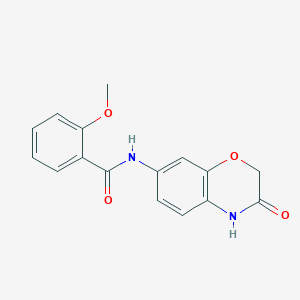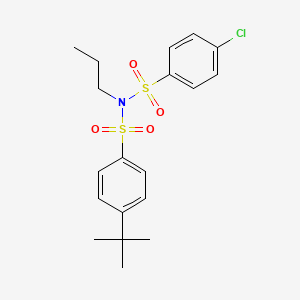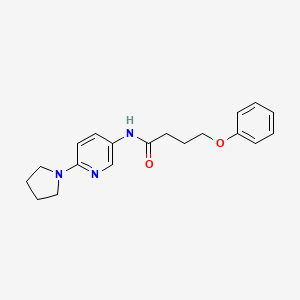
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide, also known as BX795, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. BX795 was initially developed as an inhibitor of TBK1/IKKε, two kinases that play a critical role in the innate immune response. However, recent studies have shown that BX795 has a broader range of targets and can inhibit other kinases involved in various cellular pathways.
作用機序
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide is a potent inhibitor of TBK1/IKKε, two kinases that play a critical role in the innate immune response. By inhibiting these kinases, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. However, recent studies have shown that N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide can also inhibit other kinases involved in various cellular pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. By targeting multiple signaling pathways, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide can exert a broad range of effects on cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific cellular pathway that it targets. In cancer cells, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis. In viral infections, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to inhibit viral replication by targeting host kinases that are essential for viral replication. In autoimmune disorders, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to reduce inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide is its broad range of targets, which allows it to exert a wide range of effects on cellular processes. Additionally, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one of the main limitations of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, the high potency of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide can make it difficult to determine the optimal concentration for experimental studies, as higher concentrations can lead to non-specific effects.
将来の方向性
There are several future directions for the study of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide. One area of interest is the development of more selective inhibitors of TBK1/IKKε, which could reduce the potential off-target effects of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide. Additionally, further studies are needed to determine the optimal concentration and dosing regimen for N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide in different experimental settings. Finally, the potential therapeutic applications of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide in various diseases, including cancer, viral infections, and autoimmune disorders, warrant further investigation.
合成法
The synthesis of N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with 2-aminophenol to form 2-(2-hydroxyphenyl)nicotinic acid. This intermediate is then treated with thionyl chloride to form an acid chloride, which is subsequently reacted with 2-aminopyridine to form the final product, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 95%.
科学的研究の応用
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. In cancer, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines by targeting multiple signaling pathways, including the PI3K/AKT/mTOR pathway and the NF-κB pathway. In viral infections, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to inhibit the replication of HIV, HCV, and other viruses by targeting host kinases that are essential for viral replication. In autoimmune disorders, N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells, thereby reducing inflammation and tissue damage.
特性
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-13-8-20-12-7-10(1-2-11(12)17-13)16-14(19)9-3-5-15-6-4-9/h1-7H,8H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBLXIGQXLOMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10,10-trioxo-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)thioxanthene-3-carboxamide](/img/structure/B7518910.png)


![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7518926.png)
![7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one](/img/structure/B7518931.png)
![2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B7518938.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B7518945.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide](/img/structure/B7518949.png)


![[1-[(9,10-Dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-methyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7518974.png)
![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)
![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B7518983.png)
